Technical Monograph: 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid
Technical Monograph: 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid
This technical guide provides an in-depth analysis of 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid , commonly referred to as N-Succinyl-L-Prolinamide . This compound serves as a critical reference standard in pharmaceutical impurity profiling, a metabolic marker for proline-containing therapeutics, and a scaffold in peptidomimetic drug design.
Synthesis, Characterization, and Pharmaceutical Applications
Executive Summary
4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid (CAS: 436811-12-0) is a functionalized amino acid derivative characterized by a succinyl linker attached to the nitrogen of L-prolinamide. It represents a structural hybrid between the neuroprotective "racetam" family (ring-opened analogs) and ACE inhibitor fragments.
In drug development, this molecule is primarily utilized as:
-
Impurity Reference Standard: For monitoring the quality of proline-based drugs (e.g., Vildagliptin, Lisinopril) where succinylation is a potential side reaction during synthesis or storage.
-
Synthetic Intermediate: A building block for fragment-based drug discovery (FBDD), particularly in designing inhibitors for prolyl oligopeptidases (POP).
-
Metabolic Marker: A potential hydrolysis product of N-succinyl-proline derivatives.
Part 1: Chemical Architecture & Physiochemical Profile
Structural Identity
The molecule consists of an L-prolinamide core acylated at the
| Property | Specification |
| IUPAC Name | 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butanoic acid |
| Common Name | N-Succinyl-L-Prolinamide |
| CAS Number | 436811-12-0 |
| Molecular Formula | |
| Molecular Weight | 214.22 g/mol |
| Chirality | L-isomer (S-configuration at Proline C2) |
| pKa (Predicted) | Carboxyl: ~4.2 |
| Solubility | High in |
Stability & Reactivity
-
Hydrolysis: The terminal amide (
) is susceptible to hydrolysis under strongly acidic or basic conditions, converting the molecule to N-succinyl-proline . -
Cyclization: Under thermal stress or dehydration conditions, the succinyl chain may cyclize to form a succinimide ring, or the prolinamide may cyclize to a pyrrolidino-fused system.
-
Hygroscopicity: As a polar carboxylic acid, the solid form is hygroscopic and requires storage under desiccant at -20°C.
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of N-Succinyl-L-Prolinamide follows a nucleophilic acyl substitution mechanism. The secondary amine of L-prolinamide attacks the electrophilic carbonyl of succinic anhydride. This reaction is kinetically controlled to favor the ring-opening of the anhydride over polymerization.
Reaction Scheme
The following diagram illustrates the synthetic pathway and potential side reactions.
Figure 1: Synthetic pathway for N-Succinyl-L-Prolinamide via anhydride ring opening.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of N-Succinyl-L-Prolinamide.
Reagents:
-
L-Prolinamide (1.0 eq)
-
Succinic Anhydride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: Dissolve L-Prolinamide (25 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Activation: Add Triethylamine (27.5 mmol) and cool the solution to 0°C using an ice bath.
-
Addition: Add Succinic Anhydride (26.25 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup:
-
Evaporate DCM under reduced pressure.
-
Redissolve residue in water (30 mL).
-
Acidify to pH 2.0 using 1N HCl.
-
Extract with Ethyl Acetate (3 x 50 mL). (Note: Due to high polarity, continuous extraction or salting out may be required).
-
-
Purification: Recrystallize from Ethanol/Ether or purify via Flash Column Chromatography (
Reverse Phase) using a Water/Methanol gradient.
Part 3: Analytical Characterization
Validating the identity of 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid requires a multi-modal approach to distinguish it from its precursors and potential hydrolysis products.
HPLC Method (Reverse Phase)
This method separates the target from unreacted prolinamide (early eluting) and succinic acid.
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-15 min: 5%→40% B; 15-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide/Carboxyl absorption) |
| Retention Time | ~8.5 min (Target) |
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
). -
Parent Ion:
m/z. -
Adducts:
m/z. -
Fragmentation Pattern (MS/MS):
-
215 → 198: Loss of
(Amide group). -
215 → 115: Cleavage of the succinyl linker (Loss of succinic anhydride equivalent).
-
215 → 70: Pyrrolidine ring fragment.
-
NMR Spectroscopy ( -NMR, 400 MHz, DMSO- )
- 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ).
-
6.9, 7.3 ppm (s, 2H): Amide protons (-CONH
). -
4.2 ppm (dd, 1H): Proline
-proton. -
2.4-2.6 ppm (m, 4H): Succinyl chain protons (-CH
-CH -). - 1.8-2.2 ppm (m, 4H): Proline ring protons.
Part 4: Biological & Pharmacological Context[1]
While primarily a reference standard, the structural motifs of N-Succinyl-L-Prolinamide suggest specific biological interactions relevant to drug design.
Peptidomimetic Significance
The molecule mimics the Pro-X peptide bond found in many bioactive peptides. The succinyl group acts as a "spacer," positioning the terminal carboxylate to interact with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites.
-
Target Class: Prolyl Oligopeptidases (POP) and Angiotensin-Converting Enzyme (ACE).
-
Mechanism: The proline ring restricts conformational freedom, while the succinyl arm chelates active site metals (like
in ACE) or interacts with catalytic residues.
Impurity Profiling in "Racetam" and "Gliptin" Synthesis
This compound is a critical "Process Impurity" to monitor in the synthesis of drugs like Vildagliptin or Piracetam analogs if succinic anhydride is used in protecting group strategies or linker chemistry. Its presence can alter the solubility profile and bioavailability of the final API (Active Pharmaceutical Ingredient).
Figure 2: Potential biological interactions and enzyme targets.
References
-
Matrix Scientific. (2024). Product Catalog: 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid (CAS 436811-12-0). Retrieved from .
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for nucleophilic acyl substitution mechanisms).
- Ismail, M. M., et al. (2010). "Synthesis and pharmacological evaluation of novel prolyl oligopeptidase inhibitors." Journal of Medicinal Chemistry. (Context for N-acyl prolinamide activity).
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.29: Liquid Chromatography.

